5-Fluoro-2-(trifluoromethyl)benzonitrile
Overview
Description
5-Fluoro-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3F4N It is a fluorinated aromatic nitrile, characterized by the presence of both fluoro and trifluoromethyl groups attached to a benzene ring
Mechanism of Action
Target of Action
It’s known that compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Mode of Action
It’s known that the trifluoromethyl group in organic molecules can exhibit unique behaviors, leading to several applications in medicines .
Biochemical Pathways
It’s known that fluorine-containing compounds significantly affect pharmaceutical growth .
Pharmacokinetics
The molecular weight of the compound is 18911 , which could potentially influence its bioavailability.
Result of Action
It’s known that fluorine or fluorine-containing functional groups in compounds can exhibit numerous pharmacological activities .
Biochemical Analysis
Biochemical Properties
5-Fluoro-2-(trifluoromethyl)benzonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, the compound can act as an inhibitor for certain enzymes, thereby affecting metabolic pathways. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to changes in their conformation and activity .
Cellular Effects
The effects of this compound on cells are diverse and depend on the type of cell and the concentration of the compound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular function . Additionally, the compound may affect cell viability and proliferation, depending on the dosage and exposure time.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For instance, the compound may inhibit enzyme activity by occupying the active site, preventing substrate binding and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade under certain conditions, leading to a decrease in its activity over time . Additionally, prolonged exposure to this compound may result in cumulative effects on cells, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular processes. Toxic or adverse effects have been observed at high doses, including alterations in liver and kidney function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter the levels of metabolites in cells. For example, it may inhibit key enzymes in metabolic pathways, leading to the accumulation or depletion of specific metabolites . Understanding these metabolic interactions is crucial for elucidating the compound’s overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular processes. For example, it may localize to the mitochondria, influencing mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound is essential for elucidating its precise mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(trifluoromethyl)benzonitrile typically involves the following steps:
Starting Material: The process begins with 2-bromo-5-fluorobenzotrifluoride.
Grignard Reaction: The starting material undergoes a Grignard reaction, where it reacts with magnesium in the presence of an ether solvent to form a Grignard reagent.
Carbonation: The Grignard reagent is then treated with carbon dioxide to form 4-fluoro-2-(trifluoromethyl)benzoic acid.
Amidation: The benzoic acid is converted to 4-fluoro-2-(trifluoromethyl)benzamide by reacting with liquid ammonia under pressure in the presence of a catalyst.
Dehydration: Finally, the benzamide is dehydrated using a dehydrating agent to yield this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluoro and trifluoromethyl groups.
Reduction Reactions: It can be reduced to form corresponding amines or other reduced derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction can produce amines.
Scientific Research Applications
5-Fluoro-2-(trifluoromethyl)benzonitrile has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-(trifluoromethyl)benzonitrile: Similar in structure but with the fluoro group at a different position.
5-Ethoxy-2-fluoro-3-(trifluoromethyl)benzonitrile: Contains an ethoxy group in addition to the fluoro and trifluoromethyl groups.
2-Fluoro-4-(trifluoromethyl)benzonitrile: Another positional isomer with the fluoro group at a different position.
Uniqueness
5-Fluoro-2-(trifluoromethyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-fluoro-2-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4N/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAZPEKSXOYPDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372135 | |
Record name | 5-fluoro-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
240800-45-7 | |
Record name | 5-Fluoro-2-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=240800-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-fluoro-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-2-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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